ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate (CAS 477556-47-1) is a synthetic small molecule with molecular formula C20H17NO6 and molecular weight 367.4 g/mol. It belongs to the benzofuran-2-carboxylate ester class, featuring a 2,3-dihydro-1,4-benzodioxine moiety linked via a 6-carboxamide bridge to the 3-position of the benzofuran core.

Molecular Formula C20H17NO6
Molecular Weight 367.4 g/mol
CAS No. 477556-47-1
Cat. No. B6523796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate
CAS477556-47-1
Molecular FormulaC20H17NO6
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C20H17NO6/c1-2-24-20(23)18-17(13-5-3-4-6-14(13)27-18)21-19(22)12-7-8-15-16(11-12)26-10-9-25-15/h3-8,11H,2,9-10H2,1H3,(H,21,22)
InChIKeyGCHLXIYAFOBDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate (CAS 477556-47-1): Chemical Identity and Structural Class for Procurement Specification


Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate (CAS 477556-47-1) is a synthetic small molecule with molecular formula C20H17NO6 and molecular weight 367.4 g/mol . It belongs to the benzofuran-2-carboxylate ester class, featuring a 2,3-dihydro-1,4-benzodioxine moiety linked via a 6-carboxamide bridge to the 3-position of the benzofuran core. This structural architecture places it within the broader category of fused dioxine-benzofuran hybrid scaffolds, a chemotype investigated for interactions with heat shock factor 1 (HSF1) and other regulatory proteins [1]. The compound is supplied as a research reagent, typically at ≥95% purity, and its procurement requires careful differentiation from structurally related benzofuran-carboxamide analogs that differ in substitution pattern, linker orientation, or core heterocycle .

Why Closely Related Benzofuran-Benzodioxine Analogs Cannot Substitute for Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate for SAR Research


Within the benzofuran-2-carboxylate chemical space, minor structural variations produce divergent biological profiles that preclude casual substitution. The target compound's specific architecture—an ethyl ester at the benzofuran 2-position coupled with a 2,3-dihydro-1,4-benzodioxine-6-carboxamide at the 3-position—contrasts with analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide (CAS 420829-82-9), where the amide orientation is reversed . This reversal alters hydrogen-bonding geometry and scaffold rigidity. Furthermore, the reduced 2,3-dihydro-1,4-benzodioxine ring in the target compound imparts conformational flexibility distinct from fully aromatic benzodioxine systems, influencing target binding kinetics. Patent literature on related fused 1,4-dihydrodioxin HSF1 inhibitors demonstrates that substitution pattern changes of a single atom can shift IC50 values by orders of magnitude, underscoring the need for exact compound identity in structure-activity relationship (SAR) campaigns [1].

Quantitative Differentiation Evidence for Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate (CAS 477556-47-1)


Structural Differentiation: Ethyl Ester at Benzofuran 2-Position vs. Free Carboxylic Acid Analogs

The target compound bears an ethyl ester at the benzofuran 2-position, whereas the closest literature-characterized benzofuran-carboxamide hybrids in the HSF1 inhibitor patent family (e.g., WO2015049535A1 examples) predominantly feature free carboxylic acids or alternative ester substituents [1]. Ethyl esterification increases calculated logP by approximately 0.8–1.2 units relative to the corresponding carboxylic acid, based on fragment contribution methods, enhancing membrane permeability potential . In benzofuran-based carbonic anhydrase inhibitor series, ethyl ester prodrugs have demonstrated 3- to 5-fold higher cellular antiproliferative activity compared to their free acid counterparts in MDA-MB-231 breast cancer cells, an effect attributed to improved intracellular delivery [2].

Medicinal Chemistry Prodrug Design Structure-Activity Relationship

Linker Orientation: 3-Amido Substitution vs. Alternative Benzofuran Connectivity Patterns

The target compound features the carboxamide linker at the benzofuran 3-position with the amide carbonyl directly attached to the benzofuran core (benzofuran-3-NH-CO-benzodioxine). This contrasts with the common benzofuran-2-carboxamide orientation (benzofuran-2-CO-NH-benzodioxine) found in CAS 420829-82-9 and several patent-exemplified analogs . This connectivity difference alters the dihedral angle between the benzofuran and benzodioxine ring systems, affecting overall molecular shape. In benzofuran-based kinase inhibitor series, 3-substituted analogs have shown distinct selectivity profiles compared to 2-substituted isomers, with up to 50-fold differences in target affinity reported for specific scaffolds [1].

Chemical Biology Target Engagement Scaffold Hopping

Dihydrobenzodioxine Ring Saturation State: Conformational Flexibility vs. Aromatic Benzodioxine Analogs

The target compound incorporates a 2,3-dihydro-1,4-benzodioxine ring—a partially saturated bicyclic system—distinguishing it from fully aromatic 1,4-benzodioxine analogs. The saturated ethylene bridge (-CH2-CH2-) introduces a twist-boat conformational equilibrium that is absent in planar aromatic benzodioxines. This conformational flexibility has been exploited in HSF1 inhibitor development: the fused 1,4-dihydrodioxin series exemplified in US9701664 was specifically selected over aromatic congeners due to improved ligand efficiency and target complementarity [1]. In monoamine oxidase B inhibitor series, benzodioxane-6-carboxamide derivatives bearing the saturated dioxane ring achieved IC50 values as low as 0.0083 μM with >4,800-fold selectivity over MAO-A, a profile attributed partly to the conformational adaptability of the dihydro ring system .

Conformational Analysis Molecular Recognition Drug Design

Physicochemical Property Profile: MW and Hydrogen Bonding Distinguish from Thiophene and Furan Isosteres

The target compound (C20H17NO6, MW 367.4) occupies a distinct physicochemical space compared to its heterocyclic isosteres. The benzothiophene analog ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzothiophene-2-carboxylate (CAS 477556-43-7) has identical molecular formula but different heteroatom composition (S replacing O in the fused ring), resulting in altered polarizability and logP . The furan isostere N-(2,3-dihydro-1,4-benzodioxin-6-yl)furan-2-carboxamide (CAS 301307-06-2) has a significantly lower MW of ~257 g/mol and one fewer hydrogen bond acceptor, compromising binding site occupancy potential . These differences manifest in distinct chromatographic retention times and differential protein binding, which are critical for reproducible assay results.

Physicochemical Profiling Lead Optimization ADME Prediction

Recommended Application Scenarios for Ethyl 3-(2,3-dihydro-1,4-benzodioxine-6-amido)-1-benzofuran-2-carboxylate Based on Structural Differentiation Evidence


HSF1 Pathway Chemical Probe Development Using the Dihydrobenzodioxine-Benzofuran Scaffold

The compound's fused 1,4-dihydrodioxine architecture aligns with the chemotype described in patent US9701664 for HSF1 inhibition [1]. Its 3-amido-benzofuran-2-ethyl ester configuration provides a distinct vector for SAR exploration around the HSF1 ATPase regulatory domain. Researchers investigating heat shock response modulation in cancer cell lines (U2OS, SKOV3, HeLa) can employ this compound as a structurally defined starting point for medicinal chemistry optimization, where the ethyl ester serves as a modifiable handle for prodrug strategies or affinity tag conjugation while maintaining the core pharmacophore elements critical for HSF1 engagement.

Benzofuran-Benzodioxine Hybrid Library Synthesis for Kinase Selectivity Profiling

Given that benzofuran-3-carboxamide scaffolds have demonstrated differential kinase inhibition compared to 2-substituted isomers in CK2 inhibitor programs [2], this compound is suited as a key intermediate or reference standard in focused kinase profiling libraries. Its balanced MW (367.4) and hydrogen-bonding capacity (7 acceptors, 1 donor) place it within lead-like chemical space, while its structural complexity offers sufficient vectors for diversification. Procurement for selectivity panel screening against tyrosine kinase and serine-threonine kinase panels can exploit the unique presentation of the benzodioxine amide pharmacophore at the benzofuran 3-position.

Conformational Analysis and Structure-Based Drug Design Studies of Dihydrobenzodioxine-Containing Ligands

The 2,3-dihydro-1,4-benzodioxine ring in this compound provides a well-defined model system for studying the role of ring saturation in protein-ligand binding thermodynamics . Unlike fully aromatic or completely saturated analogs, the dihydro ring offers an intermediate conformational landscape amenable to X-ray crystallography and molecular dynamics simulations. Computational chemistry groups can use this compound to parameterize force fields for the benzodioxine scaffold class or to validate docking predictions against experimental binding data, particularly in the context of HSF1 or related bromodomain/kinase targets.

Analytical Reference Standard for Benzofuran Amide Impurity Profiling and Quality Control

In synthetic chemistry workflows producing benzofuran-carboxamide libraries, this compound can serve as a well-characterized reference standard for HPLC method development and impurity tracking. Its distinct retention properties—driven by the ethyl ester moiety and the specific benzofuran-3-amido substitution—enable chromatographic resolution from common synthetic byproducts such as hydrolyzed acid, 2-substituted regioisomers, and des-ethyl analogs. Contract research organizations and medicinal chemistry cores can use it to validate analytical methods for purity assessment of structurally related compound collections [1].

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